1-Ethyl-2-methyl-1H-indole

Description

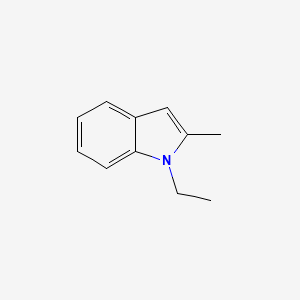

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-ethyl-2-methylindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N/c1-3-12-9(2)8-10-6-4-5-7-11(10)12/h4-8H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMOWAIVXKJWQBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC2=CC=CC=C21)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7068261 | |

| Record name | 1H-Indole, 1-ethyl-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7068261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40876-94-6 | |

| Record name | 1-Ethyl-2-methyl-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40876-94-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indole, 1-ethyl-2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040876946 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Indole, 1-ethyl-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Indole, 1-ethyl-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7068261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ethyl-2-methyl-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.093 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Characterization of 1-Ethyl-2-methyl-1H-indole (CAS: 40876-94-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-Ethyl-2-methyl-1H-indole, a key heterocyclic building block in medicinal chemistry and organic synthesis.[1] This document delves into the principal synthetic methodologies, detailed spectroscopic analysis, physicochemical properties, and essential safety protocols. The aim is to equip researchers and drug development professionals with the critical knowledge required for the effective utilization and handling of this compound.

Introduction

This compound, identified by the CAS number 40876-94-6, is a substituted indole derivative with significant applications in the synthesis of complex organic molecules.[1] Its unique structural framework makes it a valuable precursor in the development of pharmaceuticals, agrochemicals, and specialty chemicals.[1] Notably, it has been employed as a reactant in the preparation of potential immunomodulators, non-steroidal aromatase inhibitors, and antimycobacterial agents. This guide offers a detailed exploration of its synthesis and a thorough characterization of its chemical and physical properties.

Synthesis of this compound

The synthesis of this compound can be approached through several well-established methods. The two primary routes discussed herein are the direct N-alkylation of 2-methylindole and the classical Fischer indole synthesis.

N-Alkylation of 2-Methylindole

A straightforward and common method for the preparation of this compound is the N-alkylation of 2-methylindole. This reaction involves the deprotonation of the indole nitrogen followed by nucleophilic substitution with an ethylating agent.

Reaction Scheme:

A representative N-alkylation of 2-methylindole.

Experimental Protocol:

A general procedure for the N-alkylation of an indole derivative involves the use of a strong base to deprotonate the indole nitrogen, followed by the addition of an alkyl halide.[2][3]

-

Preparation: To a solution of 2-methylindole in a suitable aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add a strong base like potassium hydroxide (KOH) or sodium hydride (NaH).

-

Reaction: Stir the mixture at room temperature to facilitate the formation of the indolide anion.

-

Alkylation: Add ethyl iodide dropwise to the reaction mixture.

-

Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).

-

Purification: The crude product is then purified by column chromatography to yield this compound.

The choice of base and solvent can influence the reaction rate and yield. The use of powdered KOH in DMSO is a common and effective combination for this transformation.[1]

Fischer Indole Synthesis

The Fischer indole synthesis is a classic and versatile method for constructing the indole ring system.[4] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the reaction of a phenylhydrazine with an aldehyde or ketone.[2][4][5]

Reaction Scheme:

General scheme for the Fischer Indole Synthesis.

Mechanism Overview:

-

Hydrazone Formation: Phenylhydrazine reacts with a ketone (in this case, butan-2-one would be a suitable precursor for the target molecule) to form a phenylhydrazone.[4][5]

-

Tautomerization: The phenylhydrazone tautomerizes to an enamine.[5]

-

[6][6]-Sigmatropic Rearrangement: Under acidic conditions, the enamine undergoes a[6][6]-sigmatropic rearrangement.[4]

-

Cyclization and Elimination: The resulting intermediate cyclizes and eliminates ammonia to form the aromatic indole ring.[4][5]

The choice of acid catalyst, which can be a Brønsted acid (e.g., H₂SO₄, HCl) or a Lewis acid (e.g., ZnCl₂, BF₃), is crucial for the success of the reaction.[4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 40876-94-6 | [7][8] |

| Molecular Formula | C₁₁H₁₃N | [7][8] |

| Molecular Weight | 159.23 g/mol | [7][8] |

| Appearance | White to light yellow clear liquid or powder to crystal | [1] |

| Boiling Point | 266-267 °C (lit.) | |

| Density | 1.02 g/mL at 25 °C (lit.) | |

| Refractive Index (n20/D) | 1.587 (lit.) |

Spectroscopic Characterization

Comprehensive spectroscopic analysis is essential for the unambiguous identification and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the indole ring, the ethyl group protons (a quartet and a triplet), and the methyl group protons (a singlet). The chemical shifts and coupling constants of the aromatic protons provide valuable information about the substitution pattern.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals corresponding to each unique carbon atom in the molecule. The chemical shifts of the carbons in the indole ring are characteristic, and the signals for the ethyl and methyl groups will appear in the aliphatic region. The quaternary carbons of the indole ring will typically show weaker signals.[9][10]

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the functional groups present in the molecule. The IR spectrum of an indole derivative will typically exhibit characteristic absorption bands. For a typical indole structure, one would expect to see:[11]

-

C-H stretching (aromatic): Above 3000 cm⁻¹

-

C-H stretching (aliphatic): Below 3000 cm⁻¹

-

C=C stretching (aromatic): Around 1600-1450 cm⁻¹

-

C-N stretching: Around 1360-1250 cm⁻¹

-

=C-H bending (out-of-plane): Around 900-675 cm⁻¹, which can be indicative of the substitution pattern on the benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, which aids in its identification.

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (159.23 g/mol ).

-

Fragmentation Pattern: The fragmentation of indole derivatives often involves the loss of small molecules or radicals. Common fragmentation pathways for N-alkylindoles can include cleavage of the N-alkyl group. The fragmentation pattern can provide valuable structural information.[12][13]

Safety and Handling

Based on available Safety Data Sheets (SDS), this compound is not classified as a hazardous substance or mixture according to Regulation (EC) No. 1272/2008.[14] However, standard laboratory safety precautions should always be observed.

Personal Protective Equipment (PPE):

-

Eye Protection: Safety glasses or goggles are recommended.[6][15]

-

Hand Protection: Wear suitable chemical-resistant gloves.[14]

-

Skin and Body Protection: A lab coat should be worn to prevent skin contact.[6]

Handling and Storage:

-

Handling: Use in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.[6][16]

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.[16] Some suppliers recommend storage under an inert atmosphere (e.g., argon).[8]

First Aid Measures:

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[14][15]

-

Skin Contact: Wash off with soap and plenty of water.[14][15]

-

Eye Contact: Flush eyes with water as a precaution.[14]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water.[14][15][16]

In case of any exposure or if feeling unwell, seek medical advice.

Conclusion

This compound is a valuable synthetic intermediate with established routes of preparation and well-defined physicochemical properties. This guide has provided a detailed overview of its synthesis via N-alkylation and the Fischer indole synthesis, along with a comprehensive outline of its characterization using modern spectroscopic techniques. Adherence to the recommended safety and handling procedures is crucial when working with this compound. The information presented herein serves as a foundational resource for researchers and professionals engaged in the fields of organic synthesis and drug discovery, facilitating the effective and safe use of this compound in their scientific endeavors.

References

- 1. chemistry.mdma.ch [chemistry.mdma.ch]

- 2. rsc.org [rsc.org]

- 3. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. files01.core.ac.uk [files01.core.ac.uk]

- 6. fishersci.com [fishersci.com]

- 7. 1H-Indole, 1-ethyl-2-methyl- | C11H13N | CID 170432 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. calpaclab.com [calpaclab.com]

- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

- 12. Study of Mass Spectra of Some Indole Derivatives [scirp.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. cdhfinechemical.com [cdhfinechemical.com]

- 15. fishersci.com [fishersci.com]

- 16. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to 1-Ethyl-2-methyl-1H-indole: Structure, Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of 1-Ethyl-2-methyl-1H-indole, a heterocyclic compound of significant interest to researchers and professionals in drug development and chemical synthesis. This document delves into its molecular structure, physicochemical properties, detailed synthetic protocols, spectroscopic characterization, and its role as a versatile building block in the creation of high-value molecules.

Fundamental Molecular and Physical Properties

This compound is an N-alkylated derivative of 2-methylindole. The core of the molecule is the indole bicyclic system, which consists of a fused benzene and pyrrole ring. The ethyl group at the 1-position (the nitrogen atom of the pyrrole ring) and the methyl group at the 2-position are key structural features that influence its reactivity and physical properties.

The molecular formula of this compound is C₁₁H₁₃N.[1][2] Its molecular weight is 159.23 g/mol .[1][2] The presence of the aromatic indole nucleus and the alkyl substituents results in a compound with moderate lipophilicity, a property often sought in drug design to facilitate passage through biological membranes.

Structural Representation:

Caption: 2D structure of this compound.

Physicochemical Data Summary:

| Property | Value | Reference(s) |

| CAS Number | 40876-94-6 | [1][3] |

| Molecular Formula | C₁₁H₁₃N | [1][3] |

| Molecular Weight | 159.23 g/mol | [1][3] |

| Appearance | White to light yellow clear liquid or powder to crystal | [1][4] |

| Boiling Point | 266-267 °C | [4] |

| Density | 1.02 g/mL at 25 °C | [4] |

| Refractive Index (n20/D) | 1.587 | [4] |

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the N-alkylation of 2-methylindole. This is a robust and high-yielding reaction that is widely applicable for the preparation of various N-substituted indoles. An alternative conceptual approach involves the Fischer indole synthesis, which is a powerful method for constructing the indole ring itself and can be adapted to produce 2-substituted indoles.[3][5]

N-Alkylation of 2-Methylindole: A Detailed Protocol

This method involves the deprotonation of the indole nitrogen of 2-methylindole with a suitable base, followed by nucleophilic attack on an ethylating agent. The choice of a strong base and a polar aprotic solvent is crucial for achieving high conversion and minimizing side reactions.

Caption: Synthetic workflow for this compound.

Experimental Protocol:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 2-methylindole (1.0 eq.).

-

Solvent and Base Addition: Add anhydrous dimethyl sulfoxide (DMSO) to dissolve the 2-methylindole. To this solution, add powdered potassium hydroxide (KOH) (2.0 eq.). The use of a strong base like KOH in a polar aprotic solvent like DMSO facilitates the deprotonation of the relatively acidic N-H proton of the indole.

-

Addition of Alkylating Agent: To the stirring suspension, add ethyl iodide (1.5 eq.) dropwise at room temperature. The reaction is exothermic, and a cooling bath may be necessary for larger-scale reactions.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting 2-methylindole is consumed.

-

Work-up: Upon completion, the reaction is quenched by the careful addition of water. The aqueous layer is then extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a clear oil or a low-melting solid.[6]

Conceptual Synthesis via Fischer Indole Synthesis

While N-alkylation is more direct, the Fischer indole synthesis is a foundational method for creating the indole core itself.[7] To obtain a 2-methyl substituted indole, the reaction would involve the acid-catalyzed cyclization of a phenylhydrazone derived from a methyl ketone.[1] For the synthesis of the precursor 2-methylindole, phenylhydrazine would be reacted with acetone.[2]

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum is expected to show distinct signals for the ethyl group, the methyl group, and the aromatic protons of the indole ring.

-

Ethyl Group: A quartet at approximately 4.1-4.3 ppm (2H, -N-CH₂-CH₃) and a triplet at around 1.4-1.6 ppm (3H, -N-CH₂-CH₃). The downfield shift of the methylene protons is due to their attachment to the electronegative nitrogen atom.

-

Methyl Group: A singlet at approximately 2.4-2.5 ppm (3H, -C₂-CH₃).

-

Indole Ring Protons:

-

A singlet for the H3 proton at around 6.2-6.4 ppm.

-

The four protons on the benzene ring will appear in the aromatic region (approximately 7.0-7.6 ppm) with characteristic multiplicities and coupling constants.

-

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will provide information on the carbon skeleton.

-

Alkyl Carbons:

-

The ethyl group carbons are expected at approximately 40-42 ppm (-N-CH₂) and 15-17 ppm (-N-CH₂-CH₃).

-

The methyl group carbon at the 2-position will likely appear around 12-14 ppm.

-

-

Indole Ring Carbons: Eight distinct signals are expected for the indole ring carbons, with the quaternary carbons (C2, C3a, C7a) generally showing lower intensity. The chemical shifts will be in the aromatic region, from approximately 100 ppm to 140 ppm.

Mass Spectrometry

In electron ionization mass spectrometry (EI-MS), this compound is expected to show a prominent molecular ion peak [M]⁺ at m/z = 159.[2] The fragmentation pattern would likely involve the loss of a methyl radical from the ethyl group to give a stable fragment at m/z = 144, which could be the base peak. Further fragmentation of the indole ring can also be expected.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by:

-

C-H stretching: Aromatic C-H stretching vibrations above 3000 cm⁻¹ and aliphatic C-H stretching vibrations from the ethyl and methyl groups just below 3000 cm⁻¹.

-

C=C stretching: Aromatic C=C stretching bands in the region of 1600-1450 cm⁻¹.

-

C-N stretching: A C-N stretching band around 1350-1250 cm⁻¹.

-

Absence of N-H stretching: A key feature will be the absence of a sharp N-H stretching band around 3400 cm⁻¹, confirming the N-alkylation of the indole ring.

Applications in Research and Development

This compound is a valuable building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science.[1][5][8] Its indole core is a privileged scaffold found in numerous natural products and pharmaceuticals.[9]

Pharmaceutical and Agrochemical Synthesis

The compound serves as a precursor for more complex molecules with potential biological activity. It has been identified as a reactant in the preparation of:

-

Potential Immunomodulators: As a starting material for (2-hydroxyethyl)ammonium salts of 1-R-indol-3-ylsulfanyl(sulfonyl)alkanecarboxylic acids.

-

Potential Non-steroidal Aromatase Inhibitors: Used in the synthesis of compounds designed to inhibit the aromatase enzyme, which is a target in the treatment of hormone-dependent cancers.

-

Antimycobacterial Agents: Employed in the development of new compounds with activity against mycobacteria.

-

Neurological Drug Development: The indole scaffold is a common feature in drugs targeting the central nervous system, and this compound is a useful starting point for the synthesis of novel candidates.[1]

Caption: Key application areas of this compound.

Material Science and Other Industries

Beyond pharmaceuticals, this compound finds use in:

-

Material Science: Its stability and chemical resistance make it a candidate for incorporation into advanced materials such as polymers and coatings.[1]

-

Flavor and Fragrance Industry: The aromatic nature of the indole ring contributes to its use in creating specific scents and flavors.[1]

Conclusion

This compound is a synthetically accessible and versatile indole derivative. Its well-defined structure and reactivity make it a valuable intermediate for the synthesis of a wide range of functional molecules. For researchers in drug discovery, it offers a readily available scaffold for the development of new therapeutic agents. As our understanding of the biological importance of the indole nucleus continues to grow, the utility of functionalized indoles like this compound in both academic and industrial research is set to expand.

References

- 1. chemimpex.com [chemimpex.com]

- 2. PubChemLite - this compound (C11H13N) [pubchemlite.lcsb.uni.lu]

- 3. 1H-Indole, 1-ethyl-2-methyl- | C11H13N | CID 170432 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-Ethyl-2-methylindole Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. prepchem.com [prepchem.com]

- 6. rsc.org [rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Buy 7-ethyl-2-methyl-1H-indole (EVT-8713567) [evitachem.com]

- 9. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]

IUPAC name and synonyms for 1-Ethyl-2-methyl-1H-indole

An In-Depth Technical Guide to 1-Ethyl-2-methyl-1H-indole: Synthesis, Properties, and Applications

Introduction

The indole nucleus, a heterocyclic scaffold composed of a fused benzene and pyrrole ring, is a cornerstone of modern medicinal chemistry. Recognized as a "privileged" structure, its derivatives are prevalent in a vast array of natural products, alkaloids, and pharmacologically active compounds, playing critical roles in numerous biological processes.[1][2] The versatility of the indole ring allows for extensive functionalization, enabling the fine-tuning of steric, electronic, and lipophilic properties to achieve desired biological activities.[2]

Among the vast library of indole derivatives, this compound stands out as a key synthetic intermediate and a versatile building block.[3] Its specific substitution pattern—an ethyl group at the N1 position and a methyl group at the C2 position—predefines its reactivity and provides a stable, functionalized core for constructing more complex molecules. This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, offering in-depth insights into the synthesis, physicochemical properties, reactivity, and diverse applications of this valuable compound.

Nomenclature and Structural Identification

Correctly identifying a chemical entity is fundamental for scientific communication and reproducibility. The compound is systematically named according to IUPAC nomenclature, and is also known by several common synonyms in commercial and literature contexts.

Table 1: Compound Identifiers for this compound

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | This compound | [4] |

| Synonyms | 1-Ethyl-2-methylindole, N-Ethyl-2-methylindole | [4][5] |

| CAS Number | 40876-94-6 | [3][6] |

| Molecular Formula | C₁₁H₁₃N | [4][6] |

| PubChem CID | 170432 | [3][4] |

| EC Number | 255-121-3 | [4] |

| MDL Number | MFCD01632168 |[3] |

Physicochemical Properties

The physical and chemical properties of this compound dictate its handling, storage, and behavior in reaction media. It is typically supplied as a liquid with a characteristic aromatic profile.

Table 2: Physicochemical Data for this compound

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 159.23 g/mol | [6] |

| Appearance | White to light yellow clear liquid | [3] |

| Boiling Point | 266-267 °C (lit.) | [7] |

| Density | 1.02 g/mL at 25 °C (lit.) | [3] |

| Refractive Index (n₂₀/D) | 1.587 (lit.) | [7] |

| Storage Conditions | Store at room temperature, often under an inert atmosphere (Argon) |[3][6] |

Synthesis and Mechanistic Insights

The synthesis of this compound is most commonly achieved through the direct N-alkylation of the readily available precursor, 2-methylindole. This approach is favored for its efficiency and straightforward execution.

Primary Synthetic Route: N-Alkylation of 2-Methylindole

The most direct synthesis involves a classic nucleophilic substitution (Sₙ2) reaction. The nitrogen atom of the indole ring, while weakly basic, can be deprotonated by a strong base to form a highly nucleophilic indolide anion. This anion then readily attacks an ethyl halide, such as ethyl iodide, to form the N-alkylated product.

Causality of Experimental Choice:

-

Starting Material: 2-Methylindole is a commercially available and relatively inexpensive starting material.[8][9]

-

Base: Potassium hydroxide (KOH) is a strong, cost-effective base sufficient to deprotonate the indole nitrogen, which has a pKa of approximately 17 in DMSO.

-

Solvent: A polar aprotic solvent like dimethyl sulfoxide (DMSO) is ideal as it effectively solvates the potassium cation, leaving the indolide anion highly reactive, thereby accelerating the Sₙ2 reaction rate.[7]

-

Alkylating Agent: Ethyl iodide is a highly effective electrophile due to the excellent leaving group ability of iodide.

Experimental Protocol: Synthesis of this compound[8]

-

Preparation: To a reaction vial containing 2-methylindole (1.52 mmol), add 6 mL of a solution of potassium hydroxide (6.89 mmol) dissolved in DMSO.

-

Addition of Alkylating Agent: To the stirred mixture, add ethyl iodide (3.04 mmol).

-

Reaction: Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction by adding 15 mL of water.

-

Extraction: Extract the aqueous mixture with ethyl acetate (2 x 15 mL).

-

Washing: Combine the organic phases and wash sequentially with water (10 mL) and brine (20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by column chromatography (eluent: ethyl ether/petroleum ether) to afford this compound as a red oil (83% yield reported in a similar synthesis).[7]

Contextual Synthetic Strategy: Fischer Indole Synthesis

While direct alkylation is used for this specific compound, the foundational method for creating the indole scaffold itself is often the Fischer indole synthesis.[10] This reaction involves the acid-catalyzed cyclization of an arylhydrazone, formed from the condensation of an arylhydrazine with an aldehyde or ketone. Understanding this classic method provides essential context for indole chemistry.

Analytical Characterization

The structural verification of this compound relies on standard spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR):

-

¹H NMR: The spectrum is expected to show a characteristic triplet for the -CH₃ of the ethyl group (~1.4 ppm) and a quartet for the -CH₂- group (~4.1 ppm). A singlet for the C2-methyl group should appear around 2.4 ppm. The aromatic protons on the benzene ring will appear as a complex multiplet pattern between 7.0 and 7.6 ppm, and the C3-proton will be a singlet around 6.2 ppm.

-

¹³C NMR: The spectrum will show distinct signals for the two ethyl carbons, the C2-methyl carbon, and the eight carbons of the indole ring system.

-

-

Mass Spectrometry (MS): The electron ionization (EI) mass spectrum will exhibit a strong molecular ion peak (M⁺) at m/z = 159. A prominent fragment is expected at m/z = 130, corresponding to the loss of the ethyl group radical, forming a stable 2-methyl-1H-indolyl cation. This fragmentation pattern is consistent with related structures like 2-methyl-1H-indole.[8]

-

Infrared (IR) Spectroscopy: The IR spectrum will display characteristic C-H stretching vibrations for both aromatic (~3100-3000 cm⁻¹) and aliphatic (~3000-2850 cm⁻¹) groups. Strong absorptions corresponding to the C=C stretching of the aromatic and pyrrole rings will be visible in the 1600-1450 cm⁻¹ region.

Applications in Research and Development

The utility of this compound stems from its role as a functionalized core, enabling the synthesis of more elaborate molecules across various scientific disciplines.[3]

Pharmaceutical and Medicinal Chemistry

The indole scaffold is a mainstay in drug discovery, and this compound serves as a key precursor for novel therapeutic agents.[2][11] It has been explicitly identified as a reactant for the preparation of:

-

Potential Immunomodulators: Used in the synthesis of (2-hydroxyethyl)ammonium salts of 1-R-indol-3-ylsulfanyl(sulfonyl)alkanecarboxylic acids.[12]

-

Anticancer Agents: Serves as a building block for potential non-steroidal aromatase inhibitors.[12]

-

Antimycobacterial Agents: Employed in the development of compounds targeting mycobacteria, the causative agents of tuberculosis.[12]

-

Neurological Drugs: The indole framework is central to many neurological drugs, and this compound is a valuable intermediate for new drug candidates in this area.[3]

Material Science and Other Industries

Beyond pharmaceuticals, the stability and chemical properties of the indole ring are leveraged in material science.

-

Polymers and Coatings: It is used in the formulation of advanced materials due to its chemical resistance and stability.[3]

-

Flavor and Fragrance: Its unique aromatic properties make it a useful component in creating specific scents and flavor profiles.[3]

Conclusion

This compound is a chemical compound of significant value to the scientific community. Its well-defined structure, straightforward synthesis, and versatile reactivity make it an indispensable building block in organic chemistry. For researchers in drug discovery, its role as a precursor to complex molecules targeting cancer, infectious diseases, and neurological disorders underscores its importance. As the demand for novel chemical entities continues to grow, the utility and application of strategically functionalized scaffolds like this compound will undoubtedly expand, paving the way for future innovations in medicine and material science.

References

- 1. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 1H-Indole, 1-ethyl-2-methyl- | C11H13N | CID 170432 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. calpaclab.com [calpaclab.com]

- 7. 1-Ethyl-2-methylindole | 40876-94-6 [chemicalbook.com]

- 8. 1H-Indole, 2-methyl- [webbook.nist.gov]

- 9. 1H-Indole, 2-methyl- [webbook.nist.gov]

- 10. rjpbcs.com [rjpbcs.com]

- 11. Indole: A promising scaffold for the discovery and development of potential anti-tubercular agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. sigmaaldrich.com [sigmaaldrich.com]

A Comprehensive Technical Guide to the Physicochemical Properties of 1-Ethyl-2-methyl-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethyl-2-methyl-1H-indole is a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis.[1] Its indole scaffold is a common motif in a wide array of biologically active molecules and pharmaceutical agents.[2] A thorough understanding of its fundamental physicochemical properties, such as boiling point and density, is paramount for its effective use in research and development, particularly in reaction engineering, purification processes, and formulation development. This guide provides a detailed examination of these two key properties, combining established data with practical, field-proven methodologies for their experimental determination.

Physicochemical Data Summary

A compilation of the reported physical properties of this compound is presented below. These values serve as a crucial baseline for experimental design and validation.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₃N | [1] |

| Molecular Weight | 159.23 g/mol | [1][3] |

| Boiling Point | 266-267 °C (at atmospheric pressure) | [4] |

| 270 °C | [1] | |

| 85-90 °C (at 0.08 Torr) | [5] | |

| Density | 1.02 g/mL (at 25 °C) | [4] |

| 1.02 g/cm³ | [5] | |

| Appearance | White to light yellow clear liquid | [1] |

| Refractive Index | n20/D 1.587 | [4] |

| CAS Number | 40876-94-6 | [4] |

Section 1: Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[6][7] This property is a critical indicator of a compound's volatility and is essential for designing distillation-based purification protocols.

Theoretical Background

The boiling point of an organic molecule is influenced by the strength of its intermolecular forces. For this compound, these are primarily van der Waals forces. The reported boiling point of 266-267 °C at atmospheric pressure is indicative of a compound with moderate intermolecular attractions.[4] It is crucial to note the significant decrease in boiling point under reduced pressure (85-90 °C at 0.08 Torr), a common practice to prevent thermal degradation of organic compounds during distillation.[5]

Experimental Protocol: Thiele Tube Method

The Thiele tube method is a convenient and widely used technique for determining the boiling point of a small quantity of a liquid.[8]

Principle: A sample is heated in a small tube along with an inverted capillary tube. As the temperature rises, the air trapped in the capillary tube expands and escapes. Upon cooling, the vapor inside the capillary tube condenses, and the liquid is drawn into it. The temperature at which the liquid enters the capillary tube is the boiling point.

Step-by-Step Methodology:

-

Sample Preparation: Place a few drops of this compound into a small fusion tube.

-

Capillary Tube Insertion: Seal one end of a capillary tube using a flame. Place the sealed capillary tube, open end down, into the fusion tube containing the sample.

-

Apparatus Assembly: Attach the fusion tube to a thermometer using a rubber band or a wire. The bottom of the fusion tube should be level with the thermometer bulb.

-

Heating: Suspend the thermometer and fusion tube assembly in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil). Heat the side arm of the Thiele tube gently with a Bunsen burner or a micro-burner.[6]

-

Observation: As the temperature increases, a stream of bubbles will emerge from the open end of the capillary tube. Continue heating until a steady and rapid stream of bubbles is observed.

-

Boiling Point Determination: Remove the heat source and allow the apparatus to cool slowly. The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the sample.[8]

-

Record Pressure: It is imperative to record the ambient atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.

Caption: Workflow for Boiling Point Determination using the Thiele Tube Method.

Section 2: Density Determination

Density, the mass per unit volume of a substance, is a fundamental physical property that is useful for substance identification and for calculating mass from a known volume, and vice-versa.[9][10]

Theoretical Background

The density of this compound is reported to be 1.02 g/mL at 25 °C, indicating that it is slightly denser than water under these conditions.[4] Temperature has a notable effect on density; for most liquids, density decreases as temperature increases due to the expansion of the liquid. Therefore, it is crucial to record the temperature at which the density is measured.

Experimental Protocol: Volumetric and Gravimetric Method

This method relies on the direct measurement of the mass and volume of a sample.[11]

Principle: The density is calculated by dividing the mass of a sample by its precisely measured volume. The use of an electronic balance and a graduated cylinder or pycnometer allows for accurate determination.

Step-by-Step Methodology:

-

Tare the Balance: Place a clean and dry 10 mL graduated cylinder on an electronic balance and tare the mass to zero. If taring is not possible, record the mass of the empty cylinder.

-

Measure Volume: Carefully add approximately 5 mL of this compound to the graduated cylinder. Record the exact volume, reading from the bottom of the meniscus.

-

Measure Mass: Place the graduated cylinder containing the sample on the tared balance and record the mass. If the balance was not tared, subtract the mass of the empty cylinder from the total mass to obtain the mass of the liquid.

-

Calculate Density: Divide the mass of the this compound by its volume to determine the density in g/mL.

-

Repeatability: For enhanced accuracy, repeat the measurement at least two more times and calculate the average density.[9]

-

Temperature Control: Ensure that the experiment is conducted at a constant and recorded temperature, as density is temperature-dependent.

Caption: Workflow for Density Determination by the Volumetric and Gravimetric Method.

Conclusion

The accurate determination of the boiling point and density of this compound is fundamental for its application in scientific research and drug development. This guide has provided both the established values for these properties and detailed, practical protocols for their experimental verification. By adhering to these methodologies, researchers can ensure the quality and consistency of their work with this important heterocyclic compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 1-Ethyl-2-methylindole 96 40876-94-6 [sigmaaldrich.com]

- 3. 1H-Indole, 1-ethyl-2-methyl- | C11H13N | CID 170432 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-Ethyl-2-methylindole | 40876-94-6 [chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 7. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chm.uri.edu [chm.uri.edu]

- 11. homesciencetools.com [homesciencetools.com]

Solubility characteristics of 1-Ethyl-2-methyl-1H-indole in various solvents

An In-depth Technical Guide to the Solubility Characteristics of 1-Ethyl-2-methyl-1H-indole

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound (CAS No. 40876-94-6), a heterocyclic compound of significant interest in organic synthesis and pharmaceutical development.[1][2] Given the scarcity of publicly available quantitative solubility data for this specific molecule, this document emphasizes a robust experimental methodology. We present a detailed protocol for the equilibrium shake-flask method, coupled with High-Performance Liquid Chromatography (HPLC) for quantification. Furthermore, we discuss the predicted solubility profile based on the molecule's physicochemical properties and explore the critical factors influencing its dissolution in various solvent systems. This guide is intended for researchers, chemists, and formulation scientists who require accurate solubility data to advance their work in drug discovery and chemical manufacturing.

Introduction: The Significance of this compound

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[3][4] this compound, a substituted indole, serves as a versatile building block in the synthesis of more complex molecules, including potential immunomodulators, antimycobacterial agents, and non-steroidal aromatase inhibitors.[2][5] Its applications extend to materials science and the flavor and fragrance industry.[1]

In the context of drug development, understanding a compound's solubility is paramount. Solubility dictates the choice of solvents for synthesis and purification, impacts formulation strategies, and critically influences bioavailability and pharmacokinetic profiles.[6] Poor aqueous solubility is a major hurdle in drug discovery, often leading to challenging formulations and variable absorption. Conversely, well-characterized solubility in organic solvents is essential for reaction chemistry, chromatography, and the preparation of stock solutions for biological screening. This guide provides the foundational knowledge and practical methodology to accurately characterize the solubility of this compound.

Physicochemical Profile and Predicted Solubility

To understand the solubility behavior of this compound, we must first examine its key physicochemical properties. These characteristics, derived from its molecular structure, provide the basis for a qualitative solubility prediction according to the principle of "like dissolves like."

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 40876-94-6 | [1][5][7][8] |

| Molecular Formula | C₁₁H₁₃N | [1][5][9] |

| Molecular Weight | 159.23 g/mol | [1][5][9] |

| Appearance | White to light yellow clear liquid | [1] |

| Density | 1.02 g/mL at 25 °C | [5][8][10] |

| Boiling Point | 266-267 °C | [5][8] |

| XLogP3 | 2.97 | [10] |

The molecule consists of a bicyclic aromatic indole core, which is largely non-polar, an ethyl group at the N1 position, and a methyl group at the C2 position. These alkyl substituents increase the molecule's lipophilicity. The XLogP3 value of 2.97 indicates a preference for a lipid-like environment over an aqueous one, suggesting low water solubility but good solubility in many organic solvents.[10] The indole nitrogen can act as a hydrogen bond acceptor, allowing for some interaction with polar solvents.

Based on these features, a predicted solubility profile is presented in Table 2.

Table 2: Predicted Qualitative Solubility of this compound

| Solvent Class | Solvent Example | Predicted Solubility | Rationale |

| Non-Polar Aprotic | Hexane, Toluene | Low to Moderate | The aromatic nature of toluene may interact favorably with the indole ring, but the overall polarity difference with highly non-polar hexanes will limit solubility. |

| Polar Aprotic | Dichloromethane (DCM) | High | The moderate polarity of DCM is well-suited to solvate the lipophilic indole structure. |

| Acetonitrile (ACN) | High | The polar nature and ability to participate in dipole-dipole interactions suggest good solubility. | |

| Dimethyl Sulfoxide (DMSO) | High | An excellent hydrogen bond acceptor with high polarity, DMSO is expected to effectively solvate the indole moiety. | |

| N,N-Dimethylformamide (DMF) | High | Similar to DMSO, DMF is a highly polar aprotic solvent capable of strong intermolecular interactions. | |

| Polar Protic | Methanol (MeOH) | Moderate to High | Capable of hydrogen bonding, which should facilitate the dissolution of the indole. |

| Ethanol (EtOH) | Moderate to High | Similar to methanol but slightly less polar, which may slightly alter but still permit good solubility. | |

| Aqueous | Water | Very Low | The molecule's high lipophilicity (XLogP3 ≈ 2.97) and lack of significant ionizable groups predict poor aqueous solubility.[10] |

Note: This table presents a qualitative prediction. Experimental verification is essential for obtaining accurate quantitative data.

Experimental Framework for Solubility Determination

The most reliable method for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method. This technique involves generating a saturated solution in a given solvent at a controlled temperature and then quantifying the concentration of the dissolved solute.

Causality in Method Selection

The shake-flask method is chosen over kinetic or high-throughput methods for several reasons:

-

Measures True Equilibrium: It allows the system to reach thermodynamic equilibrium, providing a stable and reproducible solubility value, which is critical for thermodynamic modeling and formulation development.

-

Gold Standard: It is widely regarded as the benchmark method by regulatory agencies and in academic literature for its accuracy and reliability.

-

Versatility: The method is applicable across a wide range of solvents and compounds, requiring only a robust analytical technique for final quantification.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the shake-flask solubility determination protocol.

References

- 1. chemimpex.com [chemimpex.com]

- 2. N-乙基-2-甲基吲哚 96% | Sigma-Aldrich [sigmaaldrich.com]

- 3. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]

- 5. 1-Ethyl-2-methylindole 96 40876-94-6 [sigmaaldrich.com]

- 6. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. calpaclab.com [calpaclab.com]

- 8. 1-Ethyl-2-methylindole | 40876-94-6 [chemicalbook.com]

- 9. 1H-Indole, 1-ethyl-2-methyl- | C11H13N | CID 170432 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. echemi.com [echemi.com]

An In-depth Technical Guide to the 1-Ethyl-2-methyl-1H-indole Framework: Synthesis, Reactivity, and Therapeutic Potential

Introduction: The Enduring Significance of the Indole Scaffold

The indole nucleus, a bicyclic aromatic heterocycle composed of a fused benzene and pyrrole ring, stands as a cornerstone in the landscape of medicinal chemistry and drug discovery.[1][2] Its unique electronic properties and structural rigidity make it a privileged scaffold, capable of interacting with a diverse array of biological targets.[3][4] This guide provides a comprehensive technical overview of a specific and valuable derivative, 1-Ethyl-2-methyl-1H-indole, tailored for researchers, scientists, and drug development professionals. We will delve into its synthesis, explore its characteristic reactivity, and illuminate its potential as a building block for novel therapeutic agents. The indole framework is a recurring motif in numerous natural products and pharmaceuticals, underscoring its profound biological relevance.[5][6]

Core Molecular Attributes of this compound

The foundational characteristics of this compound are essential for its application in synthetic and medicinal chemistry. A summary of its key physical and chemical properties is provided below.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₃N | [7] |

| Molecular Weight | 159.23 g/mol | [7] |

| CAS Number | 40876-94-6 | [7] |

| Appearance | White to light yellow clear liquid | [8] |

| Boiling Point | 266-267 °C | [9] |

| Density | 1.02 g/mL at 25 °C | [9] |

| Refractive Index | n20/D 1.587 | [9] |

Synthetic Strategies: Assembling the this compound Core

The construction of the this compound framework can be approached through several established synthetic routes. The choice of method often depends on the availability of starting materials, desired scale, and tolerance for specific reaction conditions.

Fischer Indole Synthesis: A Classic and Versatile Approach

The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains a cornerstone for the preparation of substituted indoles.[10][11] This acid-catalyzed reaction involves the cyclization of an arylhydrazone, which is typically formed in situ from the condensation of an arylhydrazine and a carbonyl compound.[10]

Mechanism Insight: The reaction proceeds through a series of key steps:

-

Hydrazone Formation: Reaction of N-ethyl-N-phenylhydrazine with propanal.

-

Tautomerization: The hydrazone tautomerizes to its enamine form.

-

[7][7]-Sigmatropic Rearrangement: This is the crucial bond-forming step, leading to a di-imine intermediate.

-

Aromatization and Cyclization: The intermediate rearomatizes, followed by intramolecular cyclization.

-

Ammonia Elimination: Loss of ammonia yields the final aromatic indole ring.[10][11]

Experimental Protocol: Synthesis of this compound via Fischer Indole Synthesis (Illustrative)

-

Step 1: Hydrazone Formation. To a solution of N-ethyl-N-phenylhydrazine (1 equivalent) in a suitable solvent such as ethanol or acetic acid, add propanal (1.1 equivalents). The mixture is stirred at room temperature for 1-2 hours to form the corresponding hydrazone. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Step 2: Cyclization. To the hydrazone mixture, a Brønsted or Lewis acid catalyst (e.g., polyphosphoric acid, zinc chloride, or sulfuric acid) is added.[11] The reaction is then heated to reflux (typically 80-120 °C) for several hours.

-

Step 3: Work-up and Purification. Upon completion, the reaction mixture is cooled and neutralized with a base (e.g., sodium bicarbonate solution). The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford pure this compound.

Causality in Experimental Choices: The choice of acid catalyst can significantly influence the reaction rate and yield. Polyphosphoric acid is often effective for less reactive substrates due to its high acidity and dehydrating properties. The temperature and reaction time are optimized to ensure complete conversion while minimizing the formation of side products.

Caption: Fischer Indole Synthesis Workflow.

N-Alkylation of 2-methylindole: A Direct Functionalization Approach

An alternative and often more direct route to this compound is the N-alkylation of commercially available 2-methylindole. This method is advantageous when the precursor indole is readily accessible.

Mechanism Insight: The reaction proceeds via a nucleophilic substitution mechanism. The indole nitrogen, after deprotonation by a base, acts as a nucleophile and attacks the electrophilic ethylating agent.

Experimental Protocol: N-Ethylation of 2-methylindole

-

Step 1: Deprotonation. To a solution of 2-methylindole (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF), a suitable base is added. Common bases for this transformation include sodium hydride (NaH), potassium hydroxide (KOH), or potassium carbonate (K₂CO₃). The mixture is stirred at room temperature until deprotonation is complete.

-

Step 2: Alkylation. An ethylating agent, such as ethyl iodide or ethyl bromide (1.1-1.5 equivalents), is added to the reaction mixture. The reaction is then stirred, often with gentle heating (e.g., 50-80 °C), for several hours until the starting material is consumed (monitored by TLC).

-

Step 3: Work-up and Purification. The reaction is quenched with water and the product is extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated. The resulting crude product is purified by column chromatography to yield this compound.

Causality in Experimental Choices: The choice of base and solvent is critical for the success of this reaction. Strong bases like NaH ensure complete deprotonation, leading to higher yields. Polar aprotic solvents like DMF are often preferred as they effectively solvate the cation, leaving the indole anion more nucleophilic.

Caption: N-Alkylation of 2-methylindole.

Chemical Reactivity and Functionalization

The reactivity of the this compound core is predominantly governed by the electron-rich nature of the pyrrole ring. This makes it highly susceptible to electrophilic attack, with a strong preference for substitution at the C3 position.

Electrophilic Aromatic Substitution: The Dominant Reaction Pathway

The C3 position of the indole ring is the most nucleophilic and therefore the primary site for electrophilic substitution. This is due to the ability of the nitrogen atom to stabilize the resulting cationic intermediate (Wheland intermediate) through resonance without disrupting the aromaticity of the benzene ring.

Key Electrophilic Substitution Reactions:

-

Vilsmeier-Haack Formylation: This reaction introduces a formyl group (-CHO) at the C3 position using a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). The resulting 3-formyl derivative is a versatile intermediate for further synthetic transformations.

-

Mannich Reaction: The Mannich reaction allows for the aminomethylation of the C3 position using formaldehyde and a secondary amine. The resulting "Mannich base" is a valuable synthetic precursor.

-

Friedel-Crafts Acylation: Acyl groups can be introduced at the C3 position using an acyl chloride or anhydride in the presence of a Lewis acid catalyst.

Therapeutic Potential and Applications in Drug Discovery

The this compound scaffold is a valuable building block in the synthesis of a wide range of biologically active molecules.[5] Its derivatives have been investigated for various therapeutic applications.

Antimicrobial and Antifungal Activity

Numerous studies have highlighted the potential of indole derivatives as effective antimicrobial and antifungal agents.[12][13][14][15] The indole nucleus can be found in compounds that exhibit activity against a spectrum of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[3][16]

Quantitative Structure-Activity Relationship (QSAR) and Molecular Docking Studies:

QSAR studies are employed to correlate the structural features of indole derivatives with their biological activity.[3][17] These computational models help in the rational design of more potent analogues. For instance, QSAR models for antibacterial indole derivatives have suggested that electronic and topological descriptors are crucial for activity.[3]

Molecular docking studies provide insights into the binding interactions between indole derivatives and their biological targets, such as bacterial enzymes.[18][19][20][21] For example, docking studies have been used to investigate the binding of indole derivatives to penicillin-binding proteins, which are key enzymes in bacterial cell wall synthesis.[3]

Anti-inflammatory Properties

Indole derivatives have also demonstrated significant anti-inflammatory potential.[4][22][23][24][25] Some compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[22] The well-known nonsteroidal anti-inflammatory drug (NSAID) Indomethacin features an indole core.[5]

Anticancer Activity

The indole scaffold is present in numerous anticancer agents, both natural and synthetic.[26][27][28] Derivatives of this compound have been explored for their cytotoxic effects against various cancer cell lines.[29] The mechanisms of action are diverse and can include the inhibition of key cellular processes such as cell division and signaling pathways.

Conclusion and Future Perspectives

The this compound framework represents a versatile and highly valuable scaffold in modern medicinal chemistry. Its accessible synthesis and predictable reactivity make it an attractive starting point for the development of novel therapeutic agents. The continued exploration of its derivatives, guided by computational tools such as QSAR and molecular docking, holds significant promise for the discovery of new drugs to address a range of diseases, from infectious to inflammatory and neoplastic conditions. As our understanding of the intricate interactions between small molecules and biological systems deepens, the strategic functionalization of the this compound core will undoubtedly lead to the next generation of innovative medicines.

References

- 1. chemijournal.com [chemijournal.com]

- 2. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]

- 3. In Silico Studies of Indole Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]

- 6. chemrj.org [chemrj.org]

- 7. 1H-Indole, 1-ethyl-2-methyl- | C11H13N | CID 170432 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1H-Indole, 1-ethyl-2-methyl- | SIELC Technologies [sielc.com]

- 9. bipublication.com [bipublication.com]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 12. Design, Synthesis, and Antimicrobial Activity of Certain New Indole-1,2,4 Triazole Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. turkjps.org [turkjps.org]

- 16. In Silico Studies of Indole Derivatives as Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Frontiers | Synthesis, Molecular Docking Analysis and in Vitro Biological Evaluation of Some New Heterocyclic Scaffolds-Based Indole Moiety as Possible Antimicrobial Agents [frontiersin.org]

- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 21. benthamdirect.com [benthamdirect.com]

- 22. Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Design, synthesis and structure-activity relationship studies of 4-indole-2-arylaminopyrimidine derivatives as anti-inflammatory agents for acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 25. Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives [mdpi.com]

- 26. Synthesis and Cytotoxic Activity Study of Novel 2-(Aryldiazenyl)-3-methyl-1H-benzo[g]indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 28. A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities | MDPI [mdpi.com]

- 29. Synthesis, Cytotoxic, and Computational Screening of Some Novel Indole–1,2,4-Triazole-Based S-Alkylated N-Aryl Acetamides - PMC [pmc.ncbi.nlm.nih.gov]

The Versatile Scaffolding of 1-Ethyl-2-methyl-1H-indole in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a cornerstone of heterocyclic chemistry, forming the structural basis for a vast array of natural products, pharmaceuticals, and functional materials. Among the myriad of substituted indoles, 1-Ethyl-2-methyl-1H-indole emerges as a particularly valuable and versatile building block. Its unique substitution pattern—an ethyl group at the nitrogen atom (N1) and a methyl group at the C2 position—imparts specific steric and electronic properties that chemists can strategically exploit to construct complex molecular architectures. This guide provides a comprehensive overview of the synthesis and utility of this compound, offering field-proven insights and detailed methodologies for its application in advanced organic synthesis.

Physicochemical Properties and Spectroscopic Signature

A thorough understanding of the fundamental properties of a building block is paramount for its effective utilization. This compound is a liquid at room temperature with a characteristic boiling point and density.

| Property | Value |

| Molecular Formula | C₁₁H₁₃N |

| Molecular Weight | 159.23 g/mol [1] |

| Boiling Point | 266-267 °C |

| Density | 1.02 g/mL at 25 °C |

| Refractive Index | n20/D 1.587 |

| CAS Number | 40876-94-6[1] |

While detailed, publicly available 1D and 2D NMR spectra are not extensively documented, the expected spectroscopic signatures can be inferred from the known spectra of related indole derivatives.[2][3] The mass spectrum would show a prominent molecular ion peak corresponding to its molecular weight.[1]

Synthesis of the this compound Core

The construction of the this compound scaffold can be efficiently achieved through several established synthetic strategies, most notably the Fischer indole synthesis and sequential N-alkylation of 2-methylindole.

Fischer Indole Synthesis

The Fischer indole synthesis is a robust and widely used method for constructing the indole ring system.[4][5] The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the condensation of a phenylhydrazine and a ketone or aldehyde.[6]

To synthesize this compound, N-ethyl-N-phenylhydrazine would be reacted with acetone in the presence of an acid catalyst such as polyphosphoric acid (PPA) or zinc chloride.

Experimental Protocol: Fischer Indole Synthesis of this compound (Representative)

-

Hydrazone Formation: To a stirred solution of N-ethyl-N-phenylhydrazine (1.0 eq) in a suitable solvent such as ethanol or glacial acetic acid, add acetone (1.1 eq).

-

Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding hydrazone.

-

Cyclization: Add the acid catalyst (e.g., polyphosphoric acid or a Lewis acid like ZnCl₂) to the reaction mixture.

-

Heat the mixture to a temperature typically ranging from 80 to 150 °C, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture and pour it into ice-water. Neutralize the solution with a suitable base (e.g., NaOH or NaHCO₃).

-

Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography to yield this compound.

N-Alkylation of 2-Methylindole

An alternative and often more direct approach is the N-alkylation of commercially available 2-methylindole. This method offers the advantage of starting with a pre-formed indole ring. The reaction typically involves deprotonation of the indole nitrogen with a suitable base, followed by quenching with an ethylating agent.

Experimental Protocol: N-Alkylation of 2-Methylindole (Representative)

-

Deprotonation: To a solution of 2-methylindole (1.0 eq) in an anhydrous aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF), add a base such as sodium hydride (NaH) (1.1 eq) portion-wise at 0 °C.

-

Allow the mixture to stir at room temperature for 30-60 minutes until the evolution of hydrogen gas ceases.

-

Alkylation: Cool the reaction mixture back to 0 °C and add an ethylating agent, such as ethyl iodide or diethyl sulfate (1.2 eq), dropwise.

-

Let the reaction warm to room temperature and stir until TLC analysis indicates the complete consumption of the starting material.

-

Work-up: Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with an organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by column chromatography on silica gel to afford pure this compound.

Key Synthetic Transformations Utilizing this compound

The presence of the N-ethyl and C2-methyl groups significantly influences the reactivity of the indole core. The N-ethyl group enhances the electron-donating nature of the indole nitrogen, further activating the pyrrole ring towards electrophilic substitution. The C2-methyl group sterically hinders reactions at the C2 position and electronically directs electrophilic attack to the C3 position, which is the most nucleophilic site in N-alkylated indoles.[7]

Electrophilic Substitution: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[8] For this compound, this reaction is expected to proceed with high regioselectivity at the C3 position to yield this compound-3-carbaldehyde, a valuable intermediate for the synthesis of more complex molecules.[5]

The reaction proceeds via the formation of the Vilsmeier reagent, a chloroiminium salt, from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃).[2] This electrophilic species is then attacked by the electron-rich C3 position of the indole.

Experimental Protocol: Vilsmeier-Haack Formylation of this compound (Representative)

-

Vilsmeier Reagent Formation: In a flame-dried flask under an inert atmosphere, cool anhydrous DMF to 0 °C. Add POCl₃ (1.1 eq) dropwise with stirring. Allow the mixture to stir at 0 °C for 30 minutes.

-

Formylation: To this pre-formed Vilsmeier reagent, add a solution of this compound (1.0 eq) in anhydrous DMF dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and then heat to 40-60 °C for several hours, monitoring by TLC.

-

Hydrolysis: Cool the reaction mixture and pour it onto crushed ice. Add a solution of sodium hydroxide to neutralize the mixture to a pH of 7-8.

-

Work-up: Extract the product with ethyl acetate. Wash the combined organic extracts with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain this compound-3-carbaldehyde.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. This compound derivatives can participate in these reactions, typically after prior functionalization to introduce a suitable leaving group, often at the C3 position.

A common strategy involves the iodination of this compound at the C3 position, followed by reactions such as the Heck or Suzuki coupling.

Heck Coupling: The Heck reaction couples an unsaturated halide with an alkene in the presence of a palladium catalyst and a base.[9] A 3-iodo-1-ethyl-2-methyl-1H-indole derivative could be coupled with various alkenes to introduce a vinyl group at the C3 position.

Suzuki Coupling: The Suzuki coupling reaction involves the cross-coupling of an organoboron compound with an organohalide. A 3-iodo-1-ethyl-2-methyl-1H-indole derivative can be coupled with a variety of boronic acids to introduce aryl or vinyl substituents at the C3 position.[10]

Experimental Protocol: Palladium-Catalyzed Suzuki Coupling (Representative)

-

Reaction Setup: In a Schlenk flask, combine 3-iodo-1-ethyl-2-methyl-1H-indole (1.0 eq), the desired boronic acid (1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like K₂CO₃ or Cs₂CO₃ (2.0 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).

-

Add a degassed solvent system, such as a mixture of toluene and water or dioxane and water.

-

Reaction: Heat the mixture to reflux (typically 80-110 °C) and stir until the starting material is consumed as monitored by TLC.

-

Work-up: Cool the reaction to room temperature and add water. Extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the product by column chromatography.

Cyclization Reactions for Polycyclic Architectures

This compound and its derivatives are excellent precursors for the synthesis of fused heterocyclic systems, such as carbazoles.

Synthesis of Carbazole Derivatives: Carbazoles are an important class of nitrogen-containing heterocycles with applications in materials science and medicinal chemistry.[11] One synthetic route to carbazoles involves a Diels-Alder reaction between an indole-based diene and a suitable dienophile, followed by aromatization.[12] Alternatively, intramolecular C-H activation/C-N bond formation strategies can be employed.[13]

Applications in the Synthesis of Bioactive Molecules

The structural motif derived from this compound is found in numerous biologically active compounds. The indole core itself is a privileged structure in medicinal chemistry, and the specific substitution pattern of this building block allows for the fine-tuning of pharmacological properties. For instance, indole derivatives are known to exhibit a wide range of activities, including anticancer, antimicrobial, and anti-inflammatory properties. The functionalized derivatives of this compound, such as the 3-carbaldehyde, serve as key intermediates in the synthesis of these complex bioactive molecules.[14]

Conclusion

This compound stands out as a highly valuable and adaptable building block in the synthetic chemist's toolkit. Its strategic substitution pattern provides a handle for controlling regioselectivity in a variety of important organic transformations. From fundamental electrophilic substitutions to sophisticated palladium-catalyzed cross-coupling and cyclization reactions, this indole derivative offers a reliable platform for the construction of complex molecular frameworks. As the demand for novel pharmaceuticals and functional materials continues to grow, the importance of versatile building blocks like this compound in enabling innovative synthetic strategies is poised to increase even further.

References

- 1. 1H-Indole, 1-ethyl-2-methyl- | C11H13N | CID 170432 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate | MDPI [mdpi.com]

- 3. 1H-Indole, 2-methyl- [webbook.nist.gov]

- 4. 1H-Indole, 1-ethyl-2-methyl- | SIELC Technologies [sielc.com]

- 5. rsc.org [rsc.org]

- 6. ias.ac.in [ias.ac.in]

- 7. Electrophilic Aromatic Substitution of a BN Indole - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Highly Substituted Indole Library Synthesis by Palladium-Catalyzed Coupling Reactions in Solution and on a Solid Support - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. 1-Ethyl-4-methyl-2,3-dihydro-1h-indole [synhet.com]

- 13. 1H-Indole, 2-methyl- [webbook.nist.gov]

- 14. Synthesis of 2-Substitued Indoles via Pd-Catalysed Cyclization in an Aqueous Micellar Medium - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Fundamental Reactivity of the Indole Nucleus in Substituted Indoles

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The indole nucleus is a quintessential heterocyclic scaffold, forming the core of a vast array of natural products, pharmaceuticals, and functional materials.[1][2][3] Its unique electronic structure, arising from the fusion of a benzene ring with a pyrrole ring, imparts a rich and nuanced reactivity that has captivated chemists for over a century. This guide provides an in-depth exploration of the fundamental reactivity of the indole core, moving from its canonical electrophilic substitution patterns to more complex cycloaddition, oxidation, and transition-metal-catalyzed C-H functionalization reactions. We will dissect the causality behind its regioselective behavior, the profound influence of substituents, and provide field-proven protocols to empower researchers in their synthetic endeavors.

The Electronic Landscape of the Indole Nucleus: The "Why" of its Reactivity

To master the manipulation of the indole ring, one must first appreciate its electronic architecture. Indole is an aromatic, 10-π electron system. The nitrogen atom's lone pair of electrons is delocalized throughout the bicyclic structure, rendering the molecule π-excessive, or electron-rich.[4][5] This inherent electron richness is the primary driver for its dominant reaction pathway: electrophilic aromatic substitution.

Unlike many amines, indole is a very weak base (pKa of the protonated form is -3.6).[6] Protonation does not readily occur on the nitrogen, as this would disrupt the aromaticity by localizing the lone pair. Instead, strong acids protonate the carbon-3 (C3) position, which preserves the aromaticity of the benzene ring and allows the positive charge to be stabilized by the nitrogen atom through resonance.[4][6] This preference for C3 attack is a central theme in indole chemistry.

Caption: Core electronic features driving indole reactivity.

Electrophilic Aromatic Substitution (EAS): The Canonical Reaction

The most fundamental reaction of the indole nucleus is its attack on electrophiles. The C3 position is overwhelmingly the preferred site of substitution, being approximately 10¹³ times more reactive than a position on benzene.[6]

Mechanism and Inherent Regioselectivity

The pronounced selectivity for C3 arises from the superior stability of the Wheland intermediate (sigma complex) formed upon electrophilic attack at this position. Attack at C3 generates a carbocation at C2, which is immediately adjacent to the nitrogen atom. This allows the positive charge to be delocalized onto the nitrogen without disrupting the aromatic sextet of the fused benzene ring.[4][7][8] In contrast, attack at C2 forces the positive charge onto the nitrogen while breaking the benzene aromaticity, a much less stable arrangement.

Caption: Energetic preference for C3 electrophilic substitution.